3-Phenyl-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]propanamide
Description
Properties
IUPAC Name |
3-phenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c29-22(12-11-19-7-3-1-4-8-19)26-20-17-24-23(25-18-20)28-15-13-27(14-16-28)21-9-5-2-6-10-21/h1-10,17-18H,11-16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRXXILOZFSBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Phenyl-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]propanamide, with the CAS number 1421444-26-9, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various cellular models, and relevant research findings.
- Molecular Formula : C23H25N5O
- Molecular Weight : 387.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in neurotransmission and cell signaling. The presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are crucial in modulating mood and behavior.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities including:
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the growth of several cancer cell lines.
- Neuropharmacological Effects : Its structure suggests potential effects on the central nervous system, particularly in treating anxiety and depression.
Anticancer Studies
A series of studies evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast) | 12.50 | Induction of apoptosis |
| A549 (lung) | 26.00 | Inhibition of proliferation |
| HepG2 (liver) | 18.50 | Cell cycle arrest |
These results indicate that this compound has promising anticancer properties, particularly through apoptosis induction and cell cycle modulation.
Neuropharmacological Studies
In neuropharmacological assessments, the compound was tested for its binding affinity to serotonin receptors:
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT1A | 50 nM |
| 5-HT2A | 35 nM |
| D2 | 45 nM |
The binding affinities suggest that this compound may act as a partial agonist at these receptors, potentially leading to anxiolytic and antidepressant effects.
Case Studies
-
Case Study on Anticancer Activity :
In a study published by Bouabdallah et al., the compound was evaluated against MCF7 and A549 cell lines, showing significant cytotoxicity with an IC50 value of 12.50 µM for MCF7 cells. The study concluded that the compound's mechanism involves apoptosis induction through mitochondrial pathways . -
Neuropharmacological Effects :
A study conducted by Wei et al. explored the effects of similar compounds on anxiety-like behaviors in rodent models. The results indicated that compounds structurally related to this compound significantly reduced anxiety levels in elevated plus maze tests, suggesting potential therapeutic applications in treating anxiety disorders .
Comparison with Similar Compounds
Key Observations :
- Aryl Substituent Effects : The target compound’s unsubstituted phenyl group contrasts with electron-withdrawing groups (e.g., -CN, -CF3O, -Cl) in analogues 10f, 10d, and 10g. Such substitutions significantly alter receptor-binding affinities and metabolic stability. For instance, 10g’s 2,3-dichlorophenyl group enhances lipophilicity and serotonin receptor selectivity .
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Physicochemical Data
Notes:
- LogP and Solubility : The target compound’s lower molecular weight and LogP (estimated) suggest better aqueous solubility compared to bulkier analogues like 10d and 10g, which exhibit higher lipophilicity .
- The trifluoromethoxy group in 10d enhances 5-HT1A selectivity, whereas dichloro-substituted 10g favors 5-HT2A .
Notes
Synthesis Optimization : The lower yield of 10d (41%) compared to 10g (50–55%) highlights the impact of steric hindrance from bulky substituents like -CF3O .
Crystallography Tools : Structural characterization of such compounds often employs SHELX programs for small-molecule refinement and CCP4 suites for macromolecular applications .
Unmet Data Gaps : Quantitative pharmacological data (e.g., IC50, bioavailability) for the target compound remains unreported, necessitating further experimental validation.
Q & A
Q. What statistical approaches are recommended for analyzing dose-response curves in receptor-binding assays?
-
Curve Fitting : Use nonlinear regression (GraphPad Prism) with a four-parameter logistic model:
- Quality metrics : R² >0.95, Hill slope ≈1 for non-cooperative binding .
Q. How should researchers design stability studies to assess the compound’s degradation under physiological conditions?
- Protocol :
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor via HPLC for hydrolytic cleavage of the amide bond .
- Oxidative stress : Expose to H₂O₂ (0.3% v/v) and analyze for sulfoxide/sulfone byproducts .
- Light sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) .
Ethical & Reproducibility Considerations
Q. What steps ensure reproducibility in synthesizing this compound across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
